5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core with two functional groups: a carboxylic acid at position 2 and a tert-butoxycarbonyl (BOC)-protected aminomethyl group at position 5. This structure combines the steric rigidity of the bicyclic framework with the versatility of the BOC-protected amine, making it a valuable intermediate in medicinal chemistry and peptide synthesis.
The BOC group enhances stability during synthetic procedures, preventing unwanted side reactions. The methylene spacer between the bicyclo core and the BOC-amino group may influence steric bulk and solubility compared to analogs with direct BOC-amino substitution .
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-9-4-8(10)6-11(9)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUGUJNHODOZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated derivative of the bicyclic core.
Protection of the Amino Group: The tert-butoxycarbonyl group is introduced to protect the amino group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, owing to its unique structure.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzyme activity. The Boc-protected amino group can interact with active sites of enzymes, altering their function. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:
*Estimated based on analogs.
Structural and Functional Differences
Bicyclic Core Variations: The target compound and most analogs use the bicyclo[2.2.1]heptane system, whereas describes a larger bicyclo[2.2.2]octene ring. The latter’s increased ring size and unsaturation alter conformational rigidity and reactivity .
Substituent Positioning: The target compound’s BOC-aminomethyl group at C5 distinguishes it from analogs like and , where the BOC group is directly attached to the bicyclic core. The methylene spacer may improve solubility and reduce steric clashes in peptide coupling reactions. In contrast, 2-BOC-aminobicyclo[2.2.1]heptane-2-carboxylic acid places both functional groups at C2, which may limit its utility in stereoselective syntheses.
Biological Activity: The unprotected 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid is a potent inhibitor of the blood-brain barrier L-system transporter (Km = 0.30 µM for phenylalanine). BOC-protected analogs like the target compound are likely intermediates for prodrugs or protected derivatives of such inhibitors.
Biological Activity
5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound notable for its unique bicyclic structure and diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core, characterized by a saturated bicyclic framework that contributes to its chemical reactivity and biological interactions. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing its stability during chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2230799-99-0 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core : Achieved through a Diels-Alder reaction, where a diene reacts with a dienophile.
- Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group.
- Protection of the Amino Group : The Boc group is added to protect the amino group during subsequent reactions.
These synthetic pathways enable the compound to be utilized in various chemical and biological applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in amino acid transport systems. Studies suggest that compounds with structural similarities can interact with Na+-independent membrane transport systems in various cell lines, including Ehrlich ascites tumor cells and rat hepatoma cells, indicating potential for drug delivery and therapeutic interventions targeting specific cellular pathways .
The mechanism of action of this compound is linked to its ability to modulate enzyme activity and influence protein-ligand interactions:
- Enzyme Inhibition : The Boc-protected amino group can interact with active sites of enzymes, potentially altering their function.
- Transport Modulation : The compound may engage with cellular transport mechanisms, affecting how other molecules are absorbed or expelled by cells.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Amino Acid Transport Studies : Research has shown that compounds similar to this compound can significantly impact amino acid transport in cancer cell lines .
- Therapeutic Applications : The compound's structural framework allows it to serve as a building block for synthesizing potential drug candidates targeting specific enzymes or receptors in metabolic pathways .
- Comparative Analysis : A comparative analysis with structurally related compounds highlights unique properties that enhance its biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic core | Directly interacts with biological systems |
| 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid | Different bicyclic structure | Exhibits different transport specificity |
| Methyl bicyclo[2.2.1]heptane-2-carboxylate | Ester derivative | Focuses on esterification rather than amine functionalities |
Q & A
Q. What are the standard synthetic routes for 5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves functionalization of the bicyclo[2.2.1]heptane scaffold. Key steps include:
- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during synthesis, often via reaction with di-tert-butyl dicarbonate under basic conditions .
- Carboxylic acid activation : The carboxylic acid moiety may be esterified (e.g., ethyl ester) to facilitate purification, followed by hydrolysis to regenerate the acid .
- Characterization : Intermediates are confirmed using 1H/13C NMR (e.g., bicycloheptane proton signals at δ 1.2–2.8 ppm) and IR spectroscopy (C=O stretch ~1700 cm⁻¹ for Boc and ester groups) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) are recommended to avoid moisture .
- Handling : Use gloves and work in a fume hood. If exposed, rinse skin/eyes with water for 15 minutes and consult a physician immediately .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to monitor impurities.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~255–267 Da, based on molecular formulas in evidence) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Byproduct analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives or ester hydrolysis byproducts). Adjust reaction conditions (e.g., lower temperature for Boc protection) to minimize degradation .
- Kinetic studies : Perform time-course NMR to optimize reaction duration and stoichiometry of reagents like DCC (dicyclohexylcarbodiimide) for coupling steps .
Q. What strategies are effective for studying the environmental fate of this compound in interdisciplinary research?
- Methodological Answer :
- Degradation studies : Simulate environmental conditions (pH, UV light) and analyze breakdown products via GC-MS . Focus on hydrolytic cleavage of the Boc group and bicycloheptane ring stability .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute toxicity. Monitor bioaccumulation potential via logP calculations (predicted logP ~1.5–2.0 based on C13H21NO4 formula) .
Q. How does stereochemistry impact the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare reaction rates in asymmetric catalysis .
- Computational modeling : Use DFT (Density Functional Theory) to predict steric effects of the bicycloheptane framework on transition states .
Q. What protocols mitigate risks when this compound is used in multi-step organic syntheses?
- Methodological Answer :
- Incompatibility testing : Avoid strong oxidizers (e.g., HNO₃) and high temperatures (>80°C) to prevent decomposition .
- Real-time monitoring : Implement inline FTIR or Raman spectroscopy to detect exothermic events during reactions .
Contradiction Analysis & Troubleshooting
Q. How should researchers address discrepancies in reported solubility data?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, THF, and dichloromethane (common solvents for bicycloheptanes). Note that Boc-protected amines may exhibit lower aqueous solubility (e.g., <1 mg/mL in H₂O) .
- Temperature dependence : Measure solubility at 25°C vs. 40°C to identify optimal recrystallization conditions .
Q. Why might NMR spectra show unexpected splitting patterns for the bicycloheptane protons?
- Methodological Answer :
- Conformational analysis : The rigid bicycloheptane structure causes distinct diastereotopic proton environments. Use 2D NMR (COSY, NOESY) to assign signals and verify stereochemistry .
Experimental Design Considerations
Q. How to design a robust bioactivity assay for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
